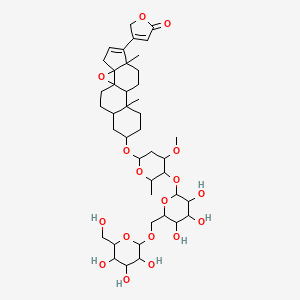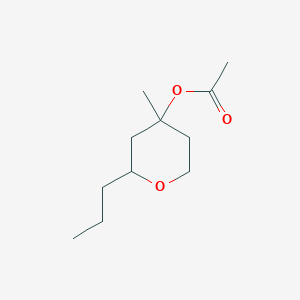
脱氢腺毛固醇β-赤藓糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroadynerigenin beta-neritrioside is a naturally occurring compound known for its significant biological activities. It has been studied for its anti-inflammatory and anticancer properties. This compound acts as an antioxidant, scavenging free radicals, lowering the levels of reactive oxygen species, and inhibiting lipid peroxidation .
科学研究应用
Dehydroadynerigenin beta-neritrioside has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various analytical techniques.
Biology: The compound is studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Research has shown its potential in anticancer therapies due to its ability to inhibit tumor growth and enhance the efficacy of chemotherapeutic agents.
Industry: It is used in the development of pharmaceuticals and nutraceuticals
安全和危害
作用机制
Target of Action
Dehydroadynerigenin beta-neritrioside is a natural product that has been studied for its anti-inflammatory and anticancer properties . .
Mode of Action
Dehydroadynerigenin beta-neritrioside acts as an antioxidant . It scavenges free radicals, lowers the levels of reactive oxygen species (ROS), and inhibits lipid peroxidation . This suggests that the compound interacts with its targets by neutralizing harmful free radicals and reducing oxidative stress in the body.
Result of Action
Dehydroadynerigenin beta-neritrioside has been shown to have anti-inflammatory and anticancer properties . It has also been shown to inhibit tumor growth in animal models, while increasing the efficacy of chemotherapeutic agents . These effects are likely a result of its antioxidant activity and its ability to reduce oxidative stress in the body.
生化分析
Biochemical Properties
Dehydroadynerigenin beta-neritrioside plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, it scavenges free radicals and lowers ROS levels, which helps in protecting cells from oxidative stress . Additionally, Dehydroadynerigenin beta-neritrioside inhibits lipid peroxidation, a process that can lead to cell damage and inflammation . The compound’s interaction with these biomolecules highlights its potential in mitigating oxidative stress-related conditions.
Cellular Effects
Dehydroadynerigenin beta-neritrioside has been shown to influence various cellular processes. It exhibits cytotoxic effects on breast cancer cells and inhibits tumor growth in animal models . The compound also enhances the efficacy of chemotherapeutic agents, making it a promising adjunct in cancer therapy . Furthermore, Dehydroadynerigenin beta-neritrioside impacts cell signaling pathways, gene expression, and cellular metabolism by reducing oxidative stress and inflammation . These effects underscore its potential in modulating cellular functions and improving therapeutic outcomes.
Molecular Mechanism
The molecular mechanism of Dehydroadynerigenin beta-neritrioside involves several key interactions. It scavenges free radicals and lowers ROS levels, thereby protecting cells from oxidative damage . The compound also inhibits lipid peroxidation, which helps in maintaining cellular integrity . Additionally, Dehydroadynerigenin beta-neritrioside has been shown to inhibit tumor growth by enhancing the efficacy of chemotherapeutic agents and exerting cytotoxic effects on cancer cells . These molecular interactions highlight the compound’s potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dehydroadynerigenin beta-neritrioside have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Dehydroadynerigenin beta-neritrioside has been shown to maintain its efficacy over extended periods, making it a reliable candidate for long-term studies
Dosage Effects in Animal Models
The effects of Dehydroadynerigenin beta-neritrioside vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer properties without causing adverse effects . At higher doses, Dehydroadynerigenin beta-neritrioside may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings emphasize the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
Dehydroadynerigenin beta-neritrioside is involved in several metabolic pathways, primarily related to its antioxidant properties. The compound interacts with enzymes and cofactors that regulate oxidative stress and inflammation . By scavenging free radicals and lowering ROS levels, Dehydroadynerigenin beta-neritrioside helps maintain cellular homeostasis and prevent oxidative damage . These interactions underscore the compound’s role in modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Dehydroadynerigenin beta-neritrioside within cells and tissues are critical for its therapeutic efficacy. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of Dehydroadynerigenin beta-neritrioside in therapeutic applications.
Subcellular Localization
Dehydroadynerigenin beta-neritrioside exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its antioxidant and anticancer effects, as it ensures that Dehydroadynerigenin beta-neritrioside exerts its effects at the desired cellular sites
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dehydroadynerigenin beta-neritrioside typically involves the extraction from natural sources, such as the herbs of Nerium oleander. The compound can be isolated using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC).
Industrial Production Methods: The use of solvents like methanol, ethanol, and pyridine is common in the extraction process .
Types of Reactions:
Oxidation: Dehydroadynerigenin beta-neritrioside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms.
Substitution: Substitution reactions involving dehydroadynerigenin beta-neritrioside can occur, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, while reduction results in reduced forms of the compound .
相似化合物的比较
Adynerigenin: Another compound with similar antioxidant properties.
Neritrioside: Shares structural similarities and biological activities.
Beta-sitosterol: Known for its anti-inflammatory and anticancer properties.
Uniqueness: Dehydroadynerigenin beta-neritrioside is unique due to its potent antioxidant activity and its ability to inhibit lipid peroxidation. Its dual role in scavenging free radicals and enhancing the efficacy of chemotherapeutic agents sets it apart from other similar compounds .
属性
IUPAC Name |
3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h7,13,19,21-22,24-27,29-38,43,45-50H,5-6,8-12,14-18H2,1-4H3/t19-,21-,22+,24-,25-,26-,27-,29+,30-,31-,32+,33+,34-,35-,36+,37-,38+,39+,40-,41+,42-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFXEUYOOYUTOA-NLJMNTBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B1179645.png)

